molecular formula C13H18BrNO B1441665 3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine CAS No. 1219948-65-8

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine

Cat. No.: B1441665
CAS No.: 1219948-65-8
M. Wt: 284.19 g/mol
InChI Key: VNKHGWVEQKDQTD-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine is a synthetic compound belonging to the class of azetidines. It has been studied for its potential therapeutic and industrial applications. The molecular formula of this compound is C13H18BrNO, and it has a molecular weight of 284.19 g/mol .

Preparation Methods

The synthesis of 3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine typically involves the bromination of a precursor compound followed by a series of protection and halogen exchange reactions . The specific synthetic routes and reaction conditions can vary, but they generally include the use of brominating agents and protective groups to ensure the desired substitution pattern on the phenoxy ring . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine has diverse scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine can be compared with other similar compounds, such as:

    4-Bromo-2,6-di-tert-butylphenol: This compound has a similar brominated phenol structure but differs in the position and number of tert-butyl groups.

    tert-Butyl bromoacetate: This compound contains a brominated acetate group and is used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromo-4-tert-butylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-13(2,3)9-4-5-12(11(14)6-9)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKHGWVEQKDQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232142
Record name 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-65-8
Record name 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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